(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound that features a benzo[d]thiazole ring, a piperidine ring, and a methylisoxazole ring
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-10-14(19-22-11)17(21)20-8-6-12(7-9-20)16-18-13-4-2-3-5-15(13)23-16/h2-5,10,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOBLOAGBGAUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Routes
The 5-methylisoxazole core is typically synthesized via [3+2] cycloaddition between nitrile oxides and terminal acetylenes. For example, a copper(I)-catalyzed reaction between in situ generated nitrile oxides and propiolic acid derivatives yields 3,5-disubstituted isoxazoles.
Procedure :
- Generate nitrile oxide from aldoxime precursors (e.g., chloro-oximation of 3-methylbut-2-enal).
- React with methyl propiolate under Cu(I) catalysis to form 5-methylisoxazole-3-carboxylate .
- Hydrolyze the ester to the carboxylic acid using NaOH/EtOH.
- Convert to acyl chloride via treatment with thionyl chloride (SOCl₂).
Key Considerations :
- Regioselectivity is ensured by electron-withdrawing groups on the nitrile oxide.
- Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield and reduces side products.
Synthesis of 4-(Benzo[d]thiazol-2-yl)piperidine
Benzothiazole Ring Construction
Benzothiazoles are commonly synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. For the 4-piperidinyl substitution:
Route A :
- Piperidine-4-carboxylic acid is converted to its acid chloride.
- React with 2-aminothiophenol in the presence of polyphosphoric acid (PPA) to form 4-(benzothiazol-2-yl)piperidine .
Route B :
- Introduce the piperidine moiety post-benzothiazole formation.
- Functionalize benzothiazole at the 2-position with a bromine atom.
- Perform Ullmann coupling with 4-aminopiperidine using CuI/L-proline catalysis.
Optimization :
- Ultrasonication reduces reaction time from 24 h to 4 h.
- Ionic liquids (e.g., [BMIM]BF₄) enhance yields by stabilizing intermediates.
Coupling Strategies for Methanone Formation
Nucleophilic Acyl Substitution
React 5-methylisoxazole-3-carbonyl chloride with 4-(benzothiazol-2-yl)piperidine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{5-Methylisoxazole-3-COCl} + \text{4-(Benzothiazol-2-yl)piperidine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Conditions :
Palladium-Catalyzed Carbonylation
For sterically hindered systems, employ Pd(OAc)₂/Xantphos catalysis under CO atmosphere:
- Prepare 4-(benzothiazol-2-yl)piperidine stannane .
- React with 5-methylisoxazole-3-carbonyl iodide under Miyaura borylation conditions.
Advantages :
- Tolerates electron-deficient heterocycles.
- Functional group compatibility with benzothiazole’s sulfur atom.
Alternative One-Pot Methodologies
Tandem Cyclization-Coupling
A novel three-component reaction avoids isolating intermediates:
- Combine 2-aminothiophenol , piperidine-4-carboxaldehyde , and 5-methylisoxazole-3-carbonyl chloride .
- Use choline chloride:urea deep eutectic solvent (DES) at 80°C for 6 h.
Mechanism :
- DES promotes simultaneous benzothiazole cyclization and acyl transfer.
- Yield: 72% (HPLC purity >95%).
Analytical and Optimization Data
Table 1 : Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | TEA, DCM, 12 h | 78 | 98 |
| Palladium Catalysis | Pd(OAc)₂, CO, 24 h | 65 | 97 |
| One-Pot DES | ChCl:urea, 6 h | 72 | 95 |
Key Findings :
- Nucleophilic substitution offers the highest yield but requires anhydrous conditions.
- DES methods align with green chemistry principles, minimizing waste.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce ketone or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and piperidine exhibit significant antimicrobial properties. A study on related compounds suggests that they can effectively inhibit various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results imply that the presence of the benzothiazole and piperidine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has also been studied for its potential antitumor effects. Similar thiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting that (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone may possess similar properties.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxicity of several benzothiazole derivatives, revealing that certain compounds significantly inhibited cell proliferation in human cancer cell lines, including breast and lung cancer cells. The mechanism involved induction of apoptosis through mitochondrial dysfunction and activation of caspase pathways .
Future Research Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To validate the in vitro findings in animal models.
- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by the compound.
- Formulation Development : Investigating potential formulations for enhanced delivery and efficacy in clinical settings.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone: This compound is unique due to its combination of benzo[d]thiazole, piperidine, and methylisoxazole rings.
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
Zwitterions: Molecules containing both positive and negative charges, such as amino acids in their zwitterionic form.
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 284.37 g/mol
Structural Features
- Benzo[d]thiazole moiety : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Piperidine ring : A common scaffold in many pharmaceuticals, contributing to the compound's interaction with biological targets.
- Isoxazole group : Associated with neuroprotective and anti-inflammatory effects.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
- Microtubule Destabilization : The compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Caspase Activation : Enhanced caspase-3 activity was observed, indicating the induction of apoptosis .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
In Vitro Efficacy
- Zone of Inhibition : Various concentrations were tested, showing significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Concentration (μg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 18 |
| 20 | 25 |
| 50 | 30 |
Additional Pharmacological Effects
- Antifungal Activity : Preliminary studies suggest potential antifungal effects, although further research is needed to elucidate these findings.
- Neuroprotective Effects : The isoxazole component may contribute to neuroprotective activity, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Anticancer Properties
In a study published in ACS Omega, a series of compounds similar to the target molecule were synthesized and evaluated for their anticancer activity. The most promising candidates showed a marked increase in apoptosis markers at low concentrations, suggesting that modifications to the structure could enhance efficacy against specific cancer types .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of piperidine derivatives indicated that substitutions on the piperidine ring significantly influenced antibacterial activity. The presence of electron-withdrawing groups improved efficacy against resistant bacterial strains .
Q & A
Basic: What are the common synthetic routes for preparing (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone and its analogs?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives. For example, 4-(benzo[d]thiazol-2-yl)benzenamine can be reacted with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) to form thiourea intermediates . Cyclization of these intermediates with formaldehyde and HCl (90–95°C, 4 hours) yields oxadiazinane-thiones, while treatment with methylamine in ethanol produces triazinane-thiones . Key optimization parameters include stoichiometric ratios (equimolar reactants), solvent choice (DMF for solubility), and purification via recrystallization (e.g., EtOH) . Yields range from 51% to 79%, depending on substituents and reaction conditions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
Comprehensive characterization requires:
- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons in benzo[d]thiazole at δ 7.2–8.5 ppm) and carbon backbone .
- HRMS : For exact mass determination (e.g., [M+H]+ ions) to validate molecular formulas .
- Elemental Analysis : To confirm C, H, N percentages (e.g., deviations <0.4% indicate purity) .
- TLC Monitoring : To track reaction progress (e.g., hexane/ethyl acetate systems) .
Recrystallization from ethanol or DMF/EtOH mixtures is critical for obtaining analyzable crystals .
Advanced: How can researchers optimize reaction conditions to improve yields of derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity of intermediates .
- Catalyst Use : Acidic (HCl) or basic (methylamine) conditions direct cyclization pathways (e.g., HCl yields oxadiazinanes, amines yield triazinanes) .
- Temperature Control : Reflux (100–120°C) ensures complete thiourea formation, while lower temperatures (90°C) prevent side reactions during cyclization .
- Reaction Time : Extended reflux (6 hours vs. 4 hours) improves yields by 10–15% for sterically hindered aryl groups .
Data from Table 1 in shows yields correlate with electron-withdrawing substituents on aryl isothiocyanates.
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions arise from variations in assay protocols or structural analogs. To address:
- Standardized Assays : Use consistent cell lines (e.g., Sp1–Sp5 in ) and controls.
- Statistical Validation : Apply ANOVA and Tukey’s test (p<0.05) to compare activity means .
- SAR Analysis : Correlate substituent effects (e.g., chlorophenyl vs. methoxyphenyl) with activity trends. For instance, compound 3f (chlorophenyl) shows higher activity (Sp2: 9) than 3d (methoxyphenyl: Sp2: 1) .
- Dose-Response Curves : Establish IC50 values to quantify potency discrepancies .
Advanced: How does the presence of structural isomers affect the compound’s properties, and how can they be characterized?
Methodological Answer:
Structural isomers (e.g., oxadiazinane regioisomers) exhibit distinct physicochemical and biological profiles:
- NMR Differentiation : Axial vs. equatorial proton coupling in piperidine (δ 3.0–4.5 ppm) or isoxazole (δ 6.2 ppm) distinguishes isomers .
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients) to isolate isomers .
- Biological Testing : Compare activity of isolated isomers (e.g., 3a vs. 3b in ) to identify pharmacophoric motifs.
- X-ray Crystallography : Resolve absolute configurations of challenging isomers .
Advanced: How can computational methods guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular Docking : Simulate binding to targets (e.g., kinases) using software like AutoDock. Benzo[d]thiazole’s aromaticity and piperidine’s flexibility are critical for receptor interactions .
- QSAR Models : Corrogate substituent parameters (Hammett σ, logP) with activity data from to prioritize synthetic targets.
- MD Simulations : Assess stability of ligand-target complexes over nanoseconds to predict binding affinity .
Advanced: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., EtOH) for large batches .
- Solvent Recovery : Implement DMF recycling via distillation to reduce costs .
- Byproduct Management : Optimize stoichiometry to minimize thiourea dimerization .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and ensure consistency .
Advanced: How can researchers validate the proposed reaction mechanisms for derivative synthesis?
Methodological Answer:
- Isotopic Labeling : Introduce 13C or 15N labels in starting materials (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) to track bond formation via NMR .
- Kinetic Studies : Measure rate constants under varying temperatures to propose stepwise vs. concerted pathways .
- Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate and characterize transient species like thioureas .
- Computational Modeling : Simulate transition states (Gaussian 09) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
